molecular formula C12H12ClNO B12432429 5-Chloro-1-propylindole-3-carbaldehyde

5-Chloro-1-propylindole-3-carbaldehyde

Cat. No.: B12432429
M. Wt: 221.68 g/mol
InChI Key: HRZBZIIMJCALBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-propyl-1H-indole-3-carbaldehyde is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes . The compound’s structure includes a chloro group at the 5th position, a propyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-propyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, where indole is reacted with a chloroformate and a formylating agent to introduce the aldehyde group at the 3rd position . The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, halogenation, and formylation reactions, followed by purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 5-Chloro-1-propyl-1H-indole-3-carboxylic acid

    Reduction: 5-Chloro-1-propyl-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-1-propyl-1H-indole-3-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, it is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, indole derivatives are studied for their potential as therapeutic agents. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Medicine

In medicine, indole derivatives are explored for their potential use in drug development. They have shown promise in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .

Industry

In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-indole-3-carbaldehyde
  • 1-Propyl-1H-indole-3-carbaldehyde
  • 5-Chloro-1H-indole-3-acetic acid

Uniqueness

5-Chloro-1-propyl-1H-indole-3-carbaldehyde is unique due to the combination of its chloro, propyl, and aldehyde functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

5-chloro-1-propylindole-3-carbaldehyde

InChI

InChI=1S/C12H12ClNO/c1-2-5-14-7-9(8-15)11-6-10(13)3-4-12(11)14/h3-4,6-8H,2,5H2,1H3

InChI Key

HRZBZIIMJCALBL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=C1C=CC(=C2)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.